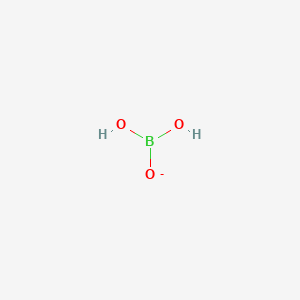

Dihydrogenborate

Description

Properties

CAS No. |

39201-27-9 |

|---|---|

Molecular Formula |

BH2O3- |

Molecular Weight |

60.83 g/mol |

IUPAC Name |

dihydrogen borate |

InChI |

InChI=1S/BH2O3/c2-1(3)4/h2-3H/q-1 |

InChI Key |

URSLCTBXQMKCFE-UHFFFAOYSA-N |

SMILES |

B(O)(O)[O-] |

Canonical SMILES |

B(O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Structure and Bonding of the Dihydrogenborate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydrogenborate anion, [H₂BO₃]⁻, represents the initial deprotonation product of boric acid and is a fundamental species in boron chemistry. Despite its significance, a comprehensive experimental characterization of the isolated anion's structure and bonding in simple salts remains notably absent in the current scientific literature. This technical guide consolidates the existing theoretical and computational data on the this compound anion, presenting a detailed overview of its predicted molecular structure, bonding characteristics, and vibrational properties. In the absence of direct experimental data for simple this compound salts, this guide provides hypothetical experimental protocols based on established techniques for the characterization of related boron-containing compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science, providing a clear understanding of the theoretical framework surrounding the this compound anion and guiding future experimental investigations.

Introduction

Boric acid (H₃BO₃) is a weak Lewis acid that plays a crucial role in various biological and chemical processes. Its interaction with water leads to the formation of different borate species, with the this compound anion, [H₂BO₃]⁻ (also denoted as [(HO)₂BO]⁻), being the first conjugate base.[1] Understanding the precise structure and bonding of this fundamental anion is critical for elucidating reaction mechanisms, designing novel boron-based pharmaceuticals, and developing advanced materials.

While extensive research has been conducted on boric acid and various polyborate anions, there is a conspicuous lack of experimental data from X-ray crystallography, neutron diffraction, and vibrational spectroscopy on simple salts of the this compound anion. Consequently, our current understanding of its intrinsic structural parameters relies heavily on computational chemistry. This guide synthesizes the most relevant theoretical predictions to provide a coherent model of the this compound anion.

Theoretical Structure and Bonding

Computational studies, primarily employing density functional theory (DFT) and ab initio methods, have been instrumental in predicting the geometry and electronic structure of the this compound anion.

Molecular Geometry

The lowest-energy conformation of the this compound anion is predicted to possess C₂v symmetry.[2] This geometry features a trigonal planar arrangement around the central boron atom, which is characteristic of sp² hybridized boron. The key structural parameters derived from computational models are summarized in Table 1. For comparison, the experimental bond lengths of boric acid are also included.

Table 1: Computed and Experimental Geometric Parameters

| Parameter | This compound Anion ([H₂BO₃]⁻) (Computed) | Boric Acid (H₃BO₃) (Experimental)[1] |

| Symmetry | C₂v | C₃h |

| B-O Bond Length (to OH) | ~1.38 Å | 1.37 Å |

| B-O Bond Length (to O⁻) | ~1.31 - 1.36 Å | 1.37 Å |

| O-H Bond Length | ~0.97 Å | 0.99 Å |

| O-B-O Bond Angle | ~120° | 120° |

| B-O-H Bond Angle | ~112° | Not applicable |

Note: Computed values for the this compound anion are approximate and can vary slightly depending on the level of theory and basis set used in the calculations.

Electronic Structure and Bonding

The bonding in the this compound anion can be described using both valence bond and molecular orbital theories. The boron atom is sp² hybridized, forming three σ-bonds with the three oxygen atoms. The remaining p-orbital on the boron atom participates in π-bonding with the p-orbitals of the oxygen atoms. This delocalized π-system contributes to the shortening of the B-O bonds compared to a pure single bond. The negative charge is primarily localized on the oxygen atom that is not bonded to a hydrogen atom, although there is some delocalization across the O-B-O framework.

Predicted Vibrational Spectra

Theoretical calculations of the vibrational frequencies of the this compound anion provide insights into its expected infrared (IR) and Raman spectra. The predicted vibrational modes are summarized in Table 2. These theoretical frequencies are essential for the future experimental identification and characterization of the anion.

Table 2: Predicted Anharmonic Vibrational Frequencies for [H₂BO₃]⁻

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν(O-H) | Symmetric and asymmetric O-H stretching | ~3600 - 3700 |

| ν(B-O) | Asymmetric B-O stretching | ~1400 - 1500 |

| ν(B-O) | Symmetric B-O stretching | ~1000 - 1100 |

| δ(B-OH) | In-plane B-O-H bending | ~1100 - 1200 |

| δ(O-B-O) | O-B-O in-plane bending | ~600 - 700 |

| γ(B-O) | Out-of-plane B-O bending | ~500 - 600 |

Note: These are theoretically predicted anharmonic frequencies and may differ from experimental values. The exact frequencies can be sensitive to the computational method.[3][4]

Hypothetical Experimental Protocols

While specific experimental data for simple this compound salts are unavailable, established methodologies for the synthesis and characterization of related borate compounds can be adapted.

Synthesis of Simple this compound Salts

A potential route for the synthesis of alkali metal dihydrogenborates (e.g., NaH₂BO₃) involves the carefully controlled reaction of boric acid with a stoichiometric amount of the corresponding metal hydroxide or carbonate in an aqueous or alcoholic solution, followed by precipitation or crystallization.

Structural Characterization

-

Single-Crystal X-ray Diffraction: This would be the definitive method for determining the precise bond lengths, bond angles, and crystal packing of a this compound salt. The primary challenge lies in growing single crystals of sufficient quality.

-

Neutron Diffraction: This technique would be particularly valuable for accurately locating the positions of the hydrogen atoms, providing a more complete structural picture than X-ray diffraction alone.

-

Powder X-ray Diffraction (PXRD): PXRD would be used to confirm the phase purity of the synthesized salt and to obtain unit cell parameters.

Spectroscopic Characterization

-

Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes of the this compound anion. Comparison with the theoretically predicted frequencies (Table 2) would aid in the assignment of the observed spectral bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy would be a key tool to confirm the trigonal coordination of the boron atom in the this compound anion. The chemical shift would be expected to be in the typical range for three-coordinate boron. ¹H NMR could provide information about the hydroxyl protons.

Logical Relationships in Bonding

The bonding in the this compound anion can be understood through the interplay of Lewis acid-base concepts and molecular orbital theory.

Conclusion

The this compound anion is a fundamental species in aqueous boron chemistry, yet its experimental structural and spectroscopic properties in simple salts are not well-documented. This guide has provided a comprehensive overview of the current theoretical understanding of the [H₂BO₃]⁻ anion, including its predicted C₂v geometry, bond parameters, and vibrational frequencies. The outlined hypothetical experimental protocols offer a roadmap for future research aimed at the definitive characterization of this important anion. Such experimental data would be invaluable for advancing our knowledge of boron chemistry and for the rational design of new boron-containing molecules for applications in medicine and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrogenborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogenborate, with the chemical formula BH₂O₃⁻, is a monovalent inorganic anion. It is the conjugate base of boric acid and plays a significant role in the aqueous chemistry of boron.[1][2] Understanding the physicochemical properties of this compound and its salts is crucial for various applications, including in pharmaceutical formulations as buffering and tonicity agents, and in the broader context of boron chemistry in biological systems and drug development.[3][4] This guide provides a comprehensive overview of the available technical data on this compound, including its structure, properties, and relevant experimental considerations.

Structure and Identification

The this compound anion consists of a central boron atom bonded to two hydroxyl groups and one oxygen atom, carrying a net negative charge.

Physicochemical Properties

Quantitative data for the physical properties of simple this compound salts are not extensively reported in readily available literature. Much of the existing data pertains to boric acid or more complex borate salts like sodium tetraborate (borax) and potassium tetraborate.

Table 1: Computed Physicochemical Properties of this compound Anion

| Property | Value | Reference |

| Molecular Weight | 60.83 g/mol | [1][2] |

| Exact Mass | 61.0096991 Da | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Complexity | 10.8 | [6] |

Table 2: Physical Properties of Related Boron Compounds

| Compound | Property | Value | Reference |

| Boric Acid (H₃BO₃) | Melting Point | 170.9 °C | [7] |

| Boiling Point | 300 °C | [7] | |

| Sodium Tetraborate Decahydrate (Borax) | Melting Point | 75 °C | [8] |

| Boiling Point | 320 °C | [8] | |

| Potassium Tetraborate Tetrahydrate | Melting Point | Fuses to a clear glass at 815°C (anhydrous form) | [1] |

Solubility

The solubility of this compound is intrinsically linked to the pH of the solution due to its equilibrium with boric acid. Specific solubility data for simple this compound salts are sparse. However, the solubility of boric acid and its common salts in water is well-documented and increases with temperature.

Table 3: Solubility of Boric Acid and Sodium Tetraborate Decahydrate (Borax) in Water

| Compound | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Boric Acid | 20 | 4.72 | [7] |

| 100 | 27.53 | [7] | |

| Sodium Tetraborate Decahydrate | 20 | 6.0 | [8] |

| 100 | ~52.0 | [9] |

Potassium borates are generally more soluble in water than their sodium counterparts.[1]

Spectral Properties

-

Infrared (IR) Spectroscopy: In hydrated borates, strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of trigonal boron, while bands in the 800-1100 cm⁻¹ region are associated with tetrahedral boron.[10][11]

-

Raman Spectroscopy: Aqueous solutions of boric acid exhibit a characteristic Raman band around 880 cm⁻¹.[12][13]

-

¹¹B NMR Spectroscopy: The chemical shift in ¹¹B NMR is highly dependent on the coordination of the boron atom. Tricoordinate boranes appear at lower field, while tetracoordinate borates are shifted upfield.[6] The chemical shift is also influenced by the solvent and the nature of the cation.[6] For tetracoordinate organylalkoxyborates, signals are typically observed between +12 and -8 ppm.[6] In aqueous solutions of boric acid and borates, the observed ¹¹B chemical shifts are a pH-dependent weighted average of the B(OH)₃ and B(OH)₄⁻ species.[14]

Chemical Properties and Reactivity

Acid-Base Chemistry

This compound is the first deprotonation product of boric acid in aqueous solution. Boric acid acts as a weak Lewis acid, accepting a hydroxide ion.[15][16] The pKa for the first ionization of boric acid is approximately 9.24 at 25 °C.[2]

Caption: Acid-base equilibrium of boric acid and this compound.

Redox Reactions

Borates are generally stable and do not readily undergo oxidation or reduction reactions under normal environmental conditions.[7]

Thermal Decomposition

Experimental Protocols

Synthesis of this compound Solutions

A solution of a this compound salt can be prepared by the controlled reaction of boric acid with a stoichiometric amount of the corresponding metal hydroxide. For example, a potassium this compound solution can be prepared by reacting boric acid with potassium hydroxide in water.[1]

Methodology:

-

Dissolve a known quantity of boric acid in deionized water.

-

Slowly add a standardized solution of the metal hydroxide (e.g., NaOH or KOH) while monitoring the pH.

-

The equivalence point for the formation of the this compound will be in the alkaline pH range.

-

The final concentration can be adjusted by the addition of water.

Analytical Methods

Titration is a highly accurate method for the determination of high concentrations of borates in a sample.[17]

Mannitol Titration for Boron Quantification: Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, the addition of a polyol, such as mannitol, forms a stable complex with the borate ion, which is a much stronger acid and can be titrated with a standard solution of sodium hydroxide.[18]

-

To a sample containing borate, add a sufficient amount of mannitol.

-

Titrate the resulting mannityl boric acid complex with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

Role in Biological Systems and Drug Development

Boron is an essential micronutrient, and its biological activity is primarily mediated through boric acid and borate ions.

Signaling Pathways

In plants, borate is essential for cell wall structure through the formation of borate-ester cross-links with rhamnogalacturonan II (RG-II), a component of pectin.[19] In mammalian cells, boric acid has been shown to suppress the proliferation of certain cancer cells by inducing apoptosis through the TNF signaling pathway.[16] The transport of borate across cell membranes is facilitated by specific transporters, such as NaBC1.[11]

References

- 1. borax.com [borax.com]

- 2. Systematic Development and Characterization of Enzyme-Free, Borax-Crosslinked Microneedles for Glucose-Responsive Insulin Delivery and In Vivo Glycemic Mitigation [mdpi.com]

- 3. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Potassium borohydride CAS#: 13762-51-1 [m.chemicalbook.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. santos.com [santos.com]

- 8. researchgate.net [researchgate.net]

- 9. Monopotassium borate | BH2KO3 | CID 23722227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells—An Issue Still Open - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Potassium formate - Wikipedia [en.wikipedia.org]

- 15. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boron testing methods | U.S. Borax [borax.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Frontiers | Synthesis of borate cross-linked rhamnogalacturonan II [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In-Situ Generation and Study of Dihydrogenborate Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of dihydrogenborate species, focusing on their generation as transient intermediates during the controlled hydrolysis of borohydrides. Given that stable, isolable this compound compounds are not readily accessible, this document details the experimental protocols and reaction mechanisms that allow for their in-situ formation and study.

Introduction to this compound Species

This compound, nominally represented as [BH₂(OH)₂]⁻, and related partially hydrolyzed borohydride species, are key intermediates in the hydrolysis of sodium borohydride (NaBH₄) and other borohydrides. While not typically isolated as stable compounds, understanding their formation and reactivity is crucial for applications ranging from hydrogen storage to controlled reduction reactions in organic synthesis. The hydrolysis of the borohydride anion (BH₄⁻) proceeds through a stepwise substitution of hydride (H⁻) with hydroxide (OH⁻) groups, ultimately yielding the stable borate anion, B(OH)₄⁻.

Synthesis via Controlled Hydrolysis of Sodium Borohydride

The primary route to generating this compound intermediates is through the carefully controlled hydrolysis of sodium borohydride. The reaction is highly exothermic and produces hydrogen gas.

Overall Reaction: NaBH₄ + 4H₂O → NaB(OH)₄ + 4H₂

The formation of specific intermediates, such as monohydroxyborohydride ([BH₃OH]⁻) and dihydroxyborohydride ([BH₂(OH)₂]⁻), is dependent on reaction conditions.

Experimental Protocol: In-Situ Generation and Spectroscopic Observation

This protocol describes the generation of hydroxylated borohydride intermediates for spectroscopic analysis, particularly by ¹¹B NMR.

Materials:

-

Sodium borohydride (NaBH₄)

-

Dimethylformamide (DMF, anhydrous)

-

Sodium hydroxide (NaOH, 0.1 M aqueous solution)

-

Deuterated water (D₂O) for NMR studies

-

Metal catalyst (e.g., Pd, Pt, or Au powder) (optional, to accelerate hydrolysis)

-

Inert gas (Argon or Nitrogen)

-

NMR tubes

Procedure:

-

Under an inert atmosphere, prepare a 1.32 M solution of NaBH₄ in 10 mL of anhydrous DMF.

-

For catalyzed reactions, add a small amount of the chosen metal catalyst to the solution.

-

Initiate the hydrolysis by injecting a controlled amount of the 0.1 M NaOH solution. To favor the formation of intermediates, a substoichiometric amount of water relative to NaBH₄ can be used initially.

-

The reaction mixture is then transferred to an NMR tube for analysis.

-

Acquire ¹¹B NMR spectra at regular intervals to observe the evolution of different boron species.

Observations:

-

The initial spectrum will show a quintet for BH₄⁻ around -41.5 ppm.

-

As hydrolysis proceeds, new signals will appear. A quartet at approximately -14.4 ppm can be attributed to the short-lived intermediate BH₃OH⁻.[1][2]

-

Other BH₃-containing intermediates may also be observed as quartets at different chemical shifts, such as DMF·BH₃ adducts.[1][2]

-

The final product, B(OH)₄⁻, will appear as a singlet around +1.9 ppm.[1]

Quantitative Data

Due to the transient nature of this compound intermediates, quantitative data such as isolated yields and purity are not applicable. However, spectroscopic data from in-situ studies provide valuable information.

| Species | ¹¹B NMR Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| BH₄⁻ | Quintet | -41.5 | 5 | ~81 |

| BH₃OH⁻ | Quartet | -14.4 | 4 | Not reported |

| DMF·BH₃ | Quartet | -8.9 | 4 | Not reported |

| B(OH)₄⁻ | Singlet | +1.9 | 1 | N/A |

Note: Chemical shifts can vary slightly depending on the solvent and other species present in the solution.[1][2]

Reaction Pathway and Mechanism

The hydrolysis of borohydride is a complex process involving multiple steps. The generally accepted pathway involves the sequential replacement of hydride ions with hydroxide groups.

Hydrolysis Pathway Diagram

Caption: Stepwise hydrolysis of the borohydride anion.

Computational studies using Density Functional Theory (DFT) suggest that the hydrolysis can be initiated by the dissociation of BH₄⁻ into BH₃ and a hydride ion on a catalyst surface.[3] The BH₃ species is then susceptible to nucleophilic attack by water or hydroxide ions.

Isolation and Purification

As this compound and other partially hydrolyzed borohydride species are highly reactive and unstable intermediates, their isolation and purification from aqueous solutions have not been successfully reported. Research efforts in this area would require advanced techniques for trapping and stabilizing these transient species, potentially through the use of non-aqueous solvents at low temperatures or by forming complexes with stabilizing ligands.

General purification techniques for related, more stable boron compounds like boronic acids often involve:

-

Crystallization/Recrystallization: This is a common method for purifying solid boronic acids.[4]

-

Extraction: Liquid-liquid extraction can be used to separate boronic acids from impurities based on their solubility.[4]

-

Chromatography: Column chromatography is another technique employed for the purification of boronic acids and their esters.[4]

The applicability of these methods to the hypothetical isolation of dihydrogenborates would depend on the successful synthesis of a stable derivative.

Experimental Workflow for Studying Hydrolysis Intermediates

The following diagram illustrates the general workflow for the in-situ study of this compound intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrolysis of the Borohydride Anion BH4-: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DFT Study of the BH4 − Hydrolysis on Au(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced hydrogen release by catalyzed hydrolysis of sodium borohydride–ammonia borane mixtures: a solution-state 11B NMR study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability of Aqueous Dihydrogenborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermodynamic stability of boron-containing species in aqueous environments is a critical consideration in a multitude of scientific disciplines, including drug development, materials science, and geochemistry. The dihydrogenborate anion, more accurately represented in aqueous solution as the tetrahydroxyborate ion, B(OH)₄⁻, is a key species in the aqueous chemistry of boron. Its stability and reactivity are governed by a complex interplay of pH, concentration, and temperature, which dictates the equilibrium between boric acid and various borate and polyborate anions. This guide provides a comprehensive overview of the thermodynamic properties of aqueous tetrahydroxyborate, details key experimental protocols for its characterization, and visualizes the intricate equilibria governing its stability.

Thermodynamic Properties of Aqueous Boron Species

The thermodynamic stability of the tetrahydroxyborate ion is intrinsically linked to that of its conjugate acid, boric acid (H₃BO₃). The equilibrium between these two species is the primary determinant of boron speciation in dilute aqueous solutions.

Key Thermodynamic Data

A summary of the standard thermodynamic properties for boric acid and the tetrahydroxyborate ion at 298.15 K (25 °C) and 1 bar is presented in the table below. This data is essential for predicting the spontaneity and equilibrium position of reactions involving these species.

| Species | Formula | State | ΔGf° (kJ/mol) | ΔHf° (kJ/mol) | S° (J/mol·K) | pKa (25 °C) |

| Boric Acid | H₃BO₃ | (aq) | -968.9 | -1072.8 | 162.3 | 9.24 |

| Tetrahydroxyborate Ion | B(OH)₄⁻ | (aq) | -1153.3 | -1344.3 | 102.5 | - |

Note: Thermodynamic data can vary slightly between different sources. The values presented here are compiled from established databases and literature.

Boron Speciation in Aqueous Solution

The speciation of boron in water is highly dependent on both pH and the total boron concentration. In dilute solutions, the equilibrium between boric acid and the tetrahydroxyborate ion is the predominant reaction.

The Boric Acid-Borate Equilibrium

Boric acid is a weak Lewis acid that accepts a hydroxide ion from water to form the tetrahydroxyborate ion, rather than donating a proton.[1] This equilibrium can be represented as:

B(OH)₃(aq) + H₂O(l) ⇌ B(OH)₄⁻(aq) + H⁺(aq)

The pKa for this equilibrium is approximately 9.24 at 25 °C.[1] This means that below a pH of 9.24, boric acid is the dominant species, while above this pH, the tetrahydroxyborate ion predominates.

At higher boron concentrations (typically above 0.025 M), polymerization reactions occur, leading to the formation of various polyborate anions. The most common of these are the triborate, tetraborate, and pentaborate ions.

Visualization of Aqueous Boron Speciation

The following diagram illustrates the equilibrium relationships between the major boron species in aqueous solution as a function of pH and concentration.

Caption: Aqueous boron speciation as a function of pH and concentration.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of aqueous borate species relies on precise experimental techniques. Potentiometric titration and Raman spectroscopy are two powerful methods commonly employed for this purpose.

Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids and the formation constants of complex ions.

Methodology:

-

Preparation of Solutions: A series of solutions containing known concentrations of boric acid and a strong base (e.g., NaOH) are prepared in a constant ionic strength medium (e.g., NaClO₄) to maintain constant activity coefficients.

-

Electrode System: A calibrated glass electrode or a hydrogen electrode is used as the indicator electrode, and a reference electrode (e.g., Ag/AgCl) is used to complete the electrochemical cell.

-

Titration Procedure: The boric acid solution is titrated with the standard strong base solution. The potential (or pH) of the solution is measured after each addition of the titrant.

-

Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using computational methods to determine the pKa of boric acid and the formation constants of any polyborate species that may form at higher concentrations. The temperature of the system is carefully controlled to study the temperature dependence of the equilibrium constants, which can then be used to calculate the enthalpy and entropy of the reactions.

Raman Spectroscopy

Raman spectroscopy is a non-invasive technique that provides information about the vibrational modes of molecules and can be used to identify and quantify different species in a solution.

Methodology:

-

Sample Preparation: Aqueous solutions of boric acid and borates are prepared at various concentrations and pH values.

-

Spectrometer Setup: A Raman spectrometer equipped with a laser excitation source is used. The scattered light is collected and analyzed to generate a Raman spectrum.

-

Spectral Acquisition: Raman spectra are recorded for each solution. The spectra will show characteristic peaks corresponding to the symmetric stretching and other vibrational modes of the different boron species (e.g., B(OH)₃, B(OH)₄⁻, and various polyborates).

-

Data Analysis: The positions and intensities of the Raman bands are used to identify the different borate species present in the solution. By using an internal standard, the intensities of the peaks can be used to determine the concentrations of each species. This data can then be used to calculate equilibrium constants for the various speciation reactions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of thermodynamic properties of aqueous borate species.

Caption: A generalized workflow for the experimental determination of thermodynamic properties of aqueous borates.

Conclusion

A thorough understanding of the thermodynamic stability of aqueous this compound (tetrahydroxyborate) is fundamental for controlling and predicting the behavior of boron in various applications. The equilibrium between boric acid and the tetrahydroxyborate ion, along with the formation of polyborate species at higher concentrations, dictates the chemical landscape of aqueous boron systems. The quantitative thermodynamic data and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals working with boron-containing compounds, enabling more informed development of pharmaceuticals and advanced materials. The provided visualizations offer a clear framework for comprehending the complex interplay of factors governing the stability of these important chemical species.

References

Dihydrogenborate: A Comprehensive Technical Guide on the Conjugate Base of Boric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of dihydrogenborate, the conjugate base of boric acid. In aqueous solutions, this species predominantly exists as the tetrahedral tetrahydroxyborate ion, [B(OH)₄]⁻. This document elucidates the fundamental chemistry, structure, and properties of this ion, with a particular focus on its relevance to biological systems and drug development. Key quantitative data are summarized, detailed experimental protocols for its characterization are provided, and its role in enzyme inhibition and cellular signaling is illustrated through diagrams. This guide serves as a comprehensive resource for professionals engaged in research and development involving boron-based compounds.

Introduction: The Chemistry of this compound

Boric acid (H₃BO₃ or B(OH)₃) is a weak Lewis acid that, in aqueous solution, does not donate a proton but rather accepts a hydroxide ion (OH⁻) to form the tetrahydroxyborate ion, [B(OH)₄]⁻.[1][2] This equilibrium is pH-dependent, with the formation of the tetrahydroxyborate ion becoming significant at physiological and alkaline pH.[1] The terms this compound ([H₂BO₃]⁻) and tetrahydroxyborate ([B(OH)₄]⁻) are often used to describe the conjugate base of boric acid, with the latter being the structurally accurate representation in aqueous environments.[2][3]

The central boron atom in the tetrahydroxyborate anion is sp³ hybridized, resulting in a tetrahedral geometry.[4] This structural feature is crucial for its biological activity, particularly its ability to form reversible covalent esters with molecules containing cis-1,2- or cis-1,3-diols.[1][5] This reactivity is the basis for its role as an enzyme inhibitor and its influence on various cellular processes.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | [B(OH)₄]⁻ | [2] |

| Molar Mass | 78.84 g/mol | [2] |

| pKa of Boric Acid | 9.24 (in pure water at 25°C) | [6] |

| Systematic IUPAC Name | Tetrahydroxidoborate(1-) | [2] |

Structural Parameters of Sodium Tetrahydroxyborate (Na[B(OH)₄])

The crystalline form of sodium tetrahydroxyborate provides insight into the structure of the anion.

| Parameter | Monoclinic Form | Orthorhombic Form | Reference |

| Crystal System | Monoclinic | Orthorhombic | [4][7] |

| Space Group | P2₁/a | P2₁2₁2₁ | [4][7] |

| Lattice Parameters | a = 588.6 pm, b = 1056.6 pm, c = 614.6 pm, β = 111.6° | a = 532.3 pm, b = 949.6 pm, c = 659.6 pm | [4] |

| B-O Bond Length | ~147-149 pm | Not specified | [4] |

| O-B-O Bond Angle | ~109.5° | Not specified | [4] |

Experimental Protocols

Synthesis of Sodium Tetrahydroxyborate (Na[B(OH)₄])

Objective: To synthesize and isolate sodium tetrahydroxyborate from boric acid.

Materials:

-

Boric acid (H₃BO₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Prepare a saturated solution of boric acid in distilled water at room temperature.

-

Slowly add a concentrated solution of sodium hydroxide dropwise to the boric acid solution while stirring continuously.

-

Monitor the pH of the solution. Continue adding NaOH until the pH is approximately 11-12, ensuring the complete conversion of boric acid to tetrahydroxyborate.

-

Concentrate the solution by gentle heating to induce crystallization.

-

Cool the solution slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a desiccator or a low-temperature oven.

Characterization by Vibrational Spectroscopy

Objective: To confirm the presence of the tetrahedral [B(OH)₄]⁻ unit using IR and Raman spectroscopy.

Methodology:

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet of the synthesized sodium tetrahydroxyborate.

-

Acquire the IR spectrum in the range of 400-4000 cm⁻¹.

-

Expected Bands: Look for strong absorption bands in the 800-1100 cm⁻¹ region, which are characteristic of the B-O stretching vibrations of tetrahedral BO₄ units.[8][9] Bands in the 1100-1300 cm⁻¹ range, indicative of trigonal BO₃ units, should be absent or of very low intensity.[8][9] Broad bands corresponding to O-H stretching will also be present at higher wavenumbers.

-

-

Raman Spectroscopy:

-

Place a sample of the crystalline product on a microscope slide.

-

Acquire the Raman spectrum using a suitable laser excitation source.

-

Expected Bands: A strong, sharp peak around 741 cm⁻¹ is characteristic of the symmetric stretching mode (ν₁) of the B(OH)₄⁻ ion.[10] Other bands related to bending modes of trigonal and tetrahedral boron can be observed in the 300-800 cm⁻¹ range.[11]

-

Characterization by ¹¹B NMR Spectroscopy

Objective: To distinguish between three- and four-coordinated boron.

Methodology:

-

Dissolve the synthesized sodium tetrahydroxyborate in D₂O.

-

Acquire the ¹¹B NMR spectrum.

-

Expected Chemical Shift: A sharp resonance peak with a chemical shift in the range of +0.95 ppm is indicative of four-coordinated boron in a BO₄ unit.[12] Three-coordinated boron in BO₃ units typically exhibits a much broader signal at a different chemical shift (e.g., 14.6 ppm in crystalline B₂O₃).[12]

Enzyme Inhibition Assay

Objective: To quantify the inhibitory effect of tetrahydroxyborate on an NAD⁺-dependent enzyme (e.g., yeast alcohol dehydrogenase).

Materials:

-

Yeast alcohol dehydrogenase

-

NAD⁺

-

Ethanol (substrate)

-

Buffer solution (e.g., phosphate buffer at a pH where inhibition is observed)

-

Sodium tetrahydroxyborate solution of known concentrations

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of assay mixtures containing the buffer, enzyme, ethanol, and varying concentrations of sodium tetrahydroxyborate.

-

Initiate the reaction by adding NAD⁺.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the inhibition constant (Kᵢ) by plotting the data using a suitable method, such as a Dixon or Lineweaver-Burk plot. The inhibition is expected to be competitive with respect to NAD⁺.[13]

Role in Drug Development and Biological Systems

The ability of the borate ion to form reversible covalent complexes with cis-diols is central to its biological effects and its utility in drug development.[1] This interaction is particularly relevant for cofactors such as nicotinamide adenine dinucleotide (NAD⁺) and S-adenosyl methionine (SAM), which contain ribose moieties with cis-diols.[14]

Mechanism of Enzyme Inhibition

Borate and, more broadly, boron-containing compounds like boronic acids, can act as transition-state analog inhibitors of enzymes that process substrates with cis-diol groups.[1][15] For instance, borate competitively inhibits yeast alcohol dehydrogenase with respect to NAD⁺ by forming a complex with the ribose moiety of NAD⁺, thereby preventing its effective binding to the enzyme.[13] The tetrahedral borate adduct mimics the transition state of the enzymatic reaction.[1][15]

Mechanism of enzyme inhibition by borate.

Boron-Containing Drugs

The unique chemistry of boron has been leveraged in the development of several FDA-approved drugs.[16][17] These drugs, often containing a boronic acid moiety, utilize the boron atom's Lewis acidity to form reversible covalent bonds with target proteins, leading to potent and specific inhibition.[17][18]

| Drug | Target | Therapeutic Use | Reference |

| Bortezomib (Velcade®) | 26S Proteasome | Multiple myeloma | [8][16] |

| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple myeloma | [11][12] |

| Vaborbactam | β-Lactamase | In combination with antibiotics for bacterial infections | [11][19] |

| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | Onychomycosis (fungal infection) | [12][16] |

| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic dermatitis | [12][16] |

Cellular Signaling

Boron, as borate, is an essential micronutrient for plants and is increasingly recognized as having important roles in animals and humans.[7] It can influence cellular signaling pathways, in part through its interaction with cis-diol-containing signaling molecules. For instance, in plants, the BOR1 transporter is crucial for boron homeostasis.[20][21] In animal cells, sodium tetraborate has been shown to modulate intracellular signals related to cardiac hypertrophy, affecting adrenergic receptor expression and downstream transcription factors. High concentrations of boric acid may also interfere with cellular redox homeostasis by forming complexes with NAD⁺, potentially impacting the activity of enzymes like PARP1.

Aqueous equilibrium of boric acid.

Conclusion

The this compound ion, existing predominantly as the tetrahydroxyborate anion in aqueous solution, is a species of significant chemical and biological interest. Its simple structure belies a rich chemistry centered on its ability to interact with cis-diol-containing biomolecules. This property underpins its role as an enzyme inhibitor and its influence on cellular signaling pathways. For drug development professionals, the unique reversible covalent bonding capability of boron offers a powerful tool for designing novel therapeutics. A thorough understanding of the fundamental properties and experimental methodologies outlined in this guide is essential for harnessing the full potential of boron-based compounds in scientific research and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrahydroxyborate - Wikipedia [en.wikipedia.org]

- 3. This compound | 39201-27-9 | Benchchem [benchchem.com]

- 4. webqc.org [webqc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium tetrahydroxyborate - Wikipedia [en.wikipedia.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. smrl.stanford.edu [smrl.stanford.edu]

- 13. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of sodium tetrahydroxyborate [inis.iaea.org]

- 15. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Studies of Borates | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. plantae.org [plantae.org]

- 21. researchgate.net [researchgate.net]

The Dawn of Boron Chemistry: An In-depth Guide to the Early Studies and Discovery of Borate Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding the multifaceted nature of borate ions is a compelling narrative that intertwines with the very foundations of modern chemistry. Long before the element boron was isolated, its compounds, particularly borax, were utilized in ancient civilizations for everything from glazing pottery to metallurgy. However, the scientific elucidation of borate ions as distinct chemical entities with unique structural and behavioral characteristics is a story that unfolds primarily in the 19th century. This technical guide delves into the seminal early studies that led to the discovery and characterization of borate ions, providing a foundational understanding for today's researchers in fields ranging from materials science to drug development.

The Elemental Beginning: Isolation of Boron

The story of borate ions begins with the quest for the element boron itself. In 1808, working independently, English chemist Sir Humphry Davy and French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard successfully isolated boron.[1][2] Their breakthrough was achieved by the chemical reduction of boric acid (then known as "boracic acid") or its salts (borates).

Davy's initial approach involved electrolysis of a borate solution, which produced a brown precipitate.[1][3] However, for a more substantial yield, he, along with his French counterparts, turned to a reaction with potassium metal.[1][2] Gay-Lussac and Thénard also demonstrated that boric acid was the oxidation product of boron by reacting the newly isolated element with air.[1] It was Jöns Jacob Berzelius who, in 1824, definitively identified boron as a new element.[1][3] These early experiments were pivotal as they established that the familiar borates were salts of an acid of this new element.

Early Analytical Methods: Detecting the Presence of Borates

Prior to the development of sophisticated spectroscopic techniques, 19th-century chemists relied on a combination of qualitative and nascent quantitative methods to identify and analyze borates.

Qualitative Identification

Two simple yet effective tests were cornerstones of early borate analysis:

-

The Flame Test: When a sample containing boron is treated with sulfuric acid and methanol and then ignited, it produces a characteristic bright green flame. This visually striking test provided a reliable indication of the presence of boron.

-

The Turmeric Test: The addition of an acidic solution of a borate to turmeric paper, followed by drying, results in a distinct color change to reddish-brown. Subsequent moistening with an ammonia solution turns the paper a blue-black color. This colorimetric test was a sensitive method for detecting boric acid.

Quantitative Analysis: The Titration of Boric Acid

A significant challenge in the early quantitative analysis of borates was the very weak acidic nature of boric acid. A direct titration with a strong base like sodium hydroxide (NaOH) does not yield a sharp, discernible endpoint. The breakthrough came with the discovery that the addition of certain polyhydroxy organic compounds, such as glycerol or mannitol, forms a complex with the borate ion. This complex is a much stronger acid than boric acid itself, allowing for a precise titration with a standard alkali solution using phenolphthalein as an indicator.

Experimental Protocol: Titration of Boric Acid with Mannitol

This protocol is a representation of the principles developed in the late 19th and early 20th centuries for the quantitative determination of boric acid.

Objective: To determine the concentration of boric acid in a solution.

Materials:

-

Boric acid solution of unknown concentration

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Mannitol (solid)

-

Phenolphthalein indicator solution

-

Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

-

Sample Preparation: A known volume of the boric acid solution is accurately measured using a pipette and transferred to a conical flask.

-

Addition of Mannitol: A sufficient quantity of solid mannitol is added to the flask. The amount of mannitol should be in excess to ensure the complete formation of the boric acid-mannitol complex.

-

Addition of Indicator: A few drops of phenolphthalein indicator are added to the solution. The solution should remain colorless.

-

Titration: The standardized NaOH solution is added dropwise from the burette into the conical flask while continuously swirling the flask to ensure thorough mixing.

-

Endpoint Determination: The addition of NaOH is continued until the solution turns a faint but permanent pink color. This color change indicates that all the boric acid-mannitol complex has been neutralized.

-

Data Recording: The final volume of the NaOH solution used is recorded from the burette.

-

Calculation: The concentration of boric acid is calculated using the stoichiometry of the reaction and the known concentration of the NaOH solution.

The following diagram illustrates the workflow of this historical titration method.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Dihydrogenborate in Aqueous Boron Chemistry

Introduction: Understanding Boron Species in Aqueous Environments

Boron is a versatile element that, in aqueous solutions, exists predominantly as boric acid (B(OH)₃) and its conjugate base, the tetrahydroxyborate anion, often referred to as the borate ion ([B(OH)₄]⁻). While the term "this compound" is not standard nomenclature, it is understood in the context of this guide to refer to the chemistry of the B(OH)₃/[B(OH)₄]⁻ equilibrium system, which is fundamental to the behavior of boron in water.

Boric acid is a weak Lewis acid, meaning it accepts a hydroxide ion from water rather than donating a proton. This equilibrium is central to the diverse roles of boron in chemical synthesis, materials science, and pharmacology. At physiological pH, boric acid is the predominant species, but the tetrahedral borate anion becomes significant under more basic conditions. This pH-dependent speciation governs boron's reactivity, particularly its ability to form reversible covalent complexes with polyols, a characteristic leveraged extensively in drug development and molecular recognition. This guide provides a comprehensive overview of the formation, properties, and reactivity of these boron species in aqueous solutions, with a focus on their applications for a technical audience.

Formation and Speciation of Borate in Water

The chemistry of boron in water is primarily dictated by a pH-dependent equilibrium between trigonal planar boric acid and the tetrahedral borate anion.

The Boric Acid-Borate Equilibrium

Boric acid does not dissociate in the Brønsted-Lowry sense (proton donation) but acts as a Lewis acid by accepting a hydroxide ion (OH⁻) from water. This reaction forms the tetrahydroxyborate anion, [B(OH)₄]⁻. The equilibrium can be represented as:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

This equilibrium is characterized by a pKa value of approximately 9.24 in pure water at 25°C, though this can be influenced by the ionic strength and composition of the solution. Consequently, below pH 7, the neutral B(OH)₃ molecule is the dominant species. As the pH increases above 9.24, the anionic [B(OH)₄]⁻ becomes the major form.

Caption: Boric acid acts as a Lewis acid, accepting a hydroxide from water.

Polyborate Formation

In solutions with higher boron concentrations (typically above 0.025 M), the monomeric borate ions polymerize to form various polyborate species. The most common of these is the tetraborate ion, [B₄O₅(OH)₄]²⁻, which is the anionic component of borax. The formation of tetraborate can be described by the following equilibrium:

4[B(OH)₄]⁻ + 2H⁺ ⇌ [B₄O₅(OH)₄]²⁻ + 7H₂O

Other polyborate ions, such as the triborate ([B₃O₃(OH)₄]⁻) and pentaborate ([B₅O₆(OH)₄]⁻), can also form, with their relative concentrations depending on the total boron concentration, pH, and temperature. The existence of these species is crucial for the buffering capacity of borate solutions.

Caption: In concentrated solutions, borate ions can polymerize to form tetraborate.

Physicochemical and Isotopic Properties

The utility of borates in various applications is underpinned by their distinct physicochemical properties. Quantitative data for these properties are summarized below for easy reference.

Table 1: Physicochemical Properties of Aqueous Boron Species

| Property | Value | Conditions | Reference(s) |

| pKa of B(OH)₃ | 9.24 | Pure water, 25°C | |

| Solubility of B(OH)₃ | 4.72 g / 100 mL | Water, 20°C | |

| 27.53 g / 100 mL | Water, 100°C | ||

| Natural Isotopes | ¹⁰B (19.9%), ¹¹B (80.1%) | Natural abundance | N/A |

| Isotope Fractionation | ¹¹B is enriched in B(OH)₃ | Aqueous solution | N/A |

| (α₄₋₃) | relative to [B(OH)₄]⁻ |

Note: Isotope fractionation (α₄₋₃) refers to the equilibrium constant for the isotope exchange reaction between boric acid and the borate ion.

Reactivity and Applications

The unique reactivity of borates, particularly with diols, has led to a wide range of applications in both industrial and research settings.

Reaction with Diols

One of the most significant reactions in aqueous boron chemistry is the reversible formation of cyclic borate esters with compounds containing cis-vicinal diols. This includes a vast number of biologically relevant molecules such as sugars, catechols, and ribonucleosides. The reaction is favorable with the tetrahedral [B(OH)₄]⁻ species, and thus the stability of the resulting ester is pH-dependent.

The general reaction can be depicted as:

[B(OH)₄]⁻ + Diol ⇌ Cyclic Borate Ester + 2H₂O

This dynamic covalent chemistry is exploited in:

-

Saccharide Sensing: The binding of boronic acids to sugars can be coupled with a fluorescent reporter to create sensors for glucose and other saccharides.

-

Bioconjugation and Drug Delivery: The reversible nature of the boronate-diol bond allows for the pH-sensitive conjugation and release of drugs, polymers, or imaging agents to and from biomolecules.

-

Materials Science: This interaction is used to create self-healing hydrogels and other smart materials that respond to changes in pH or the presence of specific diols.

Caption: Reversible reaction of a borate anion with a cis-diol to form a cyclic ester.

Boron-Containing Compounds in Drug Development

The ability of boron to adopt different coordination geometries and engage in reversible covalent bonding has made organoboron compounds, particularly boronic acids and their derivatives, highly valuable in medicinal chemistry.

-

Enzyme Inhibition: The boron atom in boronic acids can form a stable, tetrahedral complex with catalytic serine, threonine, or cysteine residues in the active sites of enzymes. This mechanism is the basis for the action of drugs like Bortezomib (Velcade®) , a proteasome inhibitor used to treat multiple myeloma.

-

Benzoxaboroles: This class of boron-containing heterocycles exhibits a broad range of biological activities. Their unique structure provides stability and favorable pharmacokinetic properties. Examples include Tavaborole , an antifungal agent for onychomycosis, and Crisaborole , an anti-inflammatory drug for atopic dermatitis.

-

Boron Neutron Capture Therapy (BNCT): This is a targeted radiation therapy that utilizes non-radioactive boron-10. A boron-containing compound is selectively delivered to tumor cells. When irradiated with a neutron beam, the ¹⁰B atoms capture neutrons and undergo a nuclear reaction that releases high-energy alpha particles, killing the cancer cells with minimal damage to surrounding healthy tissue.

Experimental Protocols

Accurate preparation and analysis of boron-containing solutions are critical for research and development. The following sections provide standardized protocols for common laboratory procedures.

Preparation of a 0.1 M Borate Buffer (pH 8.5)

Borate buffers are widely used in molecular biology, biochemistry, and analytical chemistry due to their buffering range of pH 8 to 10.

Materials:

-

Boric acid (H₃BO₃), MW: 61.83 g/mol

-

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), MW: 381.37 g/mol

-

Sodium Hydroxide (NaOH), 1 M solution

-

Deionized water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

Method 1: Using Boric Acid and Sodium Hydroxide

-

Dissolve 6.18 g of boric acid in approximately 800 mL of deionized water in a 1 L beaker.

-

While stirring, slowly add 1 M NaOH solution and monitor the pH.

-

Continue adding NaOH until the pH of the solution reaches 8.5.

-

Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Verify the final pH.

Method 2: Using Boric Acid and Sodium Tetraborate

-

Prepare two separate stock solutions:

-

Solution A (0.2 M Boric Acid): Dissolve 12.37 g of H₃BO₃ in deionized water to a final volume of 1 L.

-

Solution B (0.05 M Sodium Tetraborate): Dissolve 19.07 g of Na₂B₄O₇·10H₂O in deionized water to a final volume of 1 L.

-

-

To prepare 1 L of pH 8.5 buffer, mix approximately 680 mL of Solution A with 320 mL of Solution B.

-

Check the pH with a calibrated meter and adjust by adding small volumes of either Solution A or B as needed.

Caption: Workflow for the preparation of a borate buffer solution using two common methods.

Analytical Methods for Boron Speciation

Characterizing the distribution of boron species in a sample is essential for understanding its chemistry. Several analytical techniques are employed for this purpose.

Table 2: Techniques for Boron Analysis

| Technique | Principle | Application |

| Potentiometric Titration | Measures the change in pH upon addition of a titrant (acid or base). | Determination of pKa and formation constants of borate complexes. |

| Nuclear Magnetic Resonance (NMR) | ¹¹B NMR spectroscopy provides information on the coordination environment of boron (trigonal vs. tetrahedral). | Speciation studies, characterization of borate esters, and kinetic analysis of complex formation. |

| Raman Spectroscopy | Vibrational spectroscopy that can distinguish between different borate and polyborate species in solution based on their unique spectral fingerprints. | Quantitative speciation in high-temperature and high-concentration solutions. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive technique for elemental analysis that can also be used for isotopic ratio measurements. | Quantification of total boron concentration and determination of ¹¹B/¹⁰B isotope ratios for tracing studies. |

Protocol for ¹¹B NMR Analysis of Borate-Diol Binding:

-

Sample Preparation: Prepare a series of samples in a suitable solvent (e.g., D₂O for aqueous studies) containing a fixed concentration of the boronic acid and varying concentrations of the diol. Ensure the pH is controlled and consistent across all samples using an appropriate buffer.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a boron-specific probe. Set the acquisition parameters to obtain a high signal-to-noise ratio for the ¹¹B nucleus.

-

Data Acquisition: Acquire ¹¹B NMR spectra for each sample. The chemical shift of the boron signal will change upon complexation with the diol. Trigonal boronic acids typically appear at a lower field (higher ppm) compared to the tetrahedral boronate esters, which are shifted upfield.

-

Data Analysis: Integrate the signals corresponding to the free and complexed boron species. By analyzing the change in chemical shift or the relative integrals as a function of diol concentration, the binding constant (Ka) for the boronate-diol complex can be determined.

Conclusion

The aqueous chemistry of the boric acid-borate system is multifaceted, with the equilibrium between the trigonal B(OH)₃ and tetrahedral [B(OH)₄]⁻ species being the cornerstone of its behavior. This pH-dependent speciation, along with the formation of polyborates at higher concentrations, dictates the reactivity and function of boron in diverse scientific disciplines. For researchers in drug development, the ability of borates to form reversible covalent bonds with biological diols offers a powerful tool for designing targeted therapies and diagnostic agents. A thorough understanding of the principles outlined in this guide—from fundamental equilibria to advanced analytical techniques—is essential for harnessing the full potential of boron chemistry in innovative research and applications.

A Technical Guide to Computational Studies on Dihydrogenborate Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydrogenborate anion, [B(OH)₂O]⁻, a fundamental species in boron chemistry and a key intermediate in various chemical and biological processes, exhibits conformational flexibility that is critical to its reactivity and interactions. This technical guide provides an in-depth overview of the computational methodologies employed to elucidate the conformational landscape of this compound. It summarizes key quantitative data from theoretical studies, details the computational protocols, and presents a logical workflow for such investigations. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who are interested in the structure and function of boron-containing compounds.

Introduction

This compound is the conjugate base of boric acid and plays a significant role in the aqueous chemistry of boron.[1] Its ability to adopt different spatial arrangements, or conformations, dictates its interaction with surrounding molecules and its participation in chemical reactions. Computational quantum chemistry has emerged as a powerful tool to investigate these transient structures and their relative energies, providing insights that are often difficult to obtain through experimental means alone. This guide focuses on the theoretical approaches used to characterize the conformations of the this compound anion.

Conformational Analysis of this compound

Computational studies have identified several stable and transition-state conformations for the this compound anion. The most stable conformer possesses C₂ᵥ symmetry. Other higher-energy conformers and the transition states connecting them have also been characterized.

Quantitative Conformational Data

The relative energies of the this compound conformers are crucial for understanding their population distribution at equilibrium. The following table summarizes the key energetic data from computational studies.

| Conformer/Transition State | Point Group | Relative Energy (kcal/mol) | Computational Method | Reference |

| Minimum 1 | C₂ᵥ | 0.0 | G3(MP2)//B3LYP | [2] |

| Minimum 2 | Cₛ | 1.7 | G3(MP2)//B3LYP | [2] |

| Minimum 3 | C₁ | 9.1 | G3(MP2)//B3LYP | [2] |

| Transition State 1 | C₂ | 7.8 | G3(MP2)//B3LYP | [2] |

| Transition State 2 | Cₛ | 10.3 | G3(MP2)//B3LYP | [2] |

Table 1: Relative energies of this compound conformers and transition states.

Structural Parameters

Geometric parameters such as bond lengths and angles are fundamental to describing the structure of each conformer. While specific data for each this compound conformer is not detailed in the search results, related studies on boronic acids provide typical bond lengths which can be used for context. For instance, in H-B(OH)₂, the B-O bond lengths are calculated to be around 1.372 Å and 1.379 Å at the MP2(FC)/aug-cc-pVTZ level of theory.[3]

Computational and Experimental Protocols

A variety of computational methods are employed to study the conformations of this compound and related boron compounds. The choice of method and basis set is critical for obtaining accurate results.

Computational Methodologies

-

Density Functional Theory (DFT): This is a widely used method for geometry optimization and frequency calculations due to its balance of accuracy and computational cost. The B3LYP functional is commonly employed.[2]

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and is often used for more accurate energy calculations and geometry optimizations.[2][3]

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) provide very high accuracy for single-point energy calculations on optimized geometries.

-

High-Accuracy Composite Methods: Methods like the Gaussian-n (e.g., G3) theories combine results from several calculations to achieve high accuracy for thermochemical data.[2]

-

Basis Sets: A range of basis sets are used, with Pople-style basis sets (e.g., 6-311++G(2df,2pd)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) being common choices.[2][3]

Typical Experimental Workflow for Computational Conformational Analysis

The following diagram illustrates a typical workflow for the computational study of molecular conformations.

A typical workflow for computational conformational analysis.

Advanced Analyses

Beyond determining geometries and relative energies, computational studies can provide deeper insights into the electronic structure and bonding of this compound conformers.

Vibrational Spectroscopy

Computational vibrational spectroscopy is a key tool for characterizing conformers.[4][5] The calculated harmonic or anharmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific conformers in a sample. For instance, the B-H stretching vibrations in boranes show characteristic frequencies that are sensitive to the chemical environment.[6]

Bonding Analysis

Several theoretical frameworks are used to analyze the nature of chemical bonds in boron compounds:

-

Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to characterize bond paths and bond critical points, offering insights into bond strength and type.

-

Electron Localization Function (ELF): ELF provides a measure of electron localization, which is useful for identifying bonding and non-bonding electron pairs.

These methods have been applied to various borate anions to understand their bonding patterns.[7]

Conclusion

Computational studies are indispensable for a thorough understanding of the conformational landscape of the this compound anion. By employing a range of theoretical methods, researchers can accurately predict the structures, relative energies, and spectroscopic signatures of different conformers. This knowledge is fundamental for elucidating reaction mechanisms, designing novel catalysts, and developing new materials and therapeutic agents based on boron chemistry. The continuous development of computational hardware and theoretical methods promises even more detailed and accurate insights in the future.

References

- 1. Borate (BO3(3-)), dihydrogen | BH2O3- | CID 4035503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. chimia.ch [chimia.ch]

- 6. Diborane - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of Dihydrogenborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the dihydrogenborate anion. In aqueous solutions, this compound ([H₂BO₃]⁻), the conjugate base of boric acid (H₃BO₃), exists predominantly as the tetrahedral tetrahydroxyborate ion, [B(OH)₄]⁻. This guide will focus on the spectroscopic signatures of this tetrahedral species, offering a detailed analysis of its vibrational and nuclear magnetic resonance properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the tetrahydroxyborate ion, [B(OH)₄]⁻.

Table 1: Vibrational Spectroscopy Data for [B(OH)₄]⁻

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Raman Spectroscopy | Symmetric B-O Stretch | 741 - 745 | [1] |

| ATR-FTIR Spectroscopy | Asymmetric B-O Stretch | ~955 | [2] |

| ATR-FTIR Spectroscopy | B-OH Bending | 1148 - 1170 | [2] |

Table 2: ¹¹B Nuclear Magnetic Resonance (NMR) Data for [B(OH)₄]⁻

| Solvent System | Chemical Shift (δ) (ppm) | Reference |

| Aqueous solution | +1.9 | [3] |

| Methanol/Water | +4 to +10 (pH dependent) | [4] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Raman Spectroscopy of Aqueous Borate Solutions

Objective: To acquire the Raman spectrum of aqueous [B(OH)₄]⁻ to identify its characteristic vibrational modes.

Sample Preparation:

-

Prepare a stock solution of boric acid (H₃BO₃) in deionized water.

-

To generate the [B(OH)₄]⁻ species, adjust the pH of the boric acid solution to be above its pKa (approximately 9.24) using a suitable base, such as sodium hydroxide (NaOH).

-

For quantitative measurements, a known concentration of an internal standard, such as sodium perchlorate (NaClO₄), can be added.[5]

-

Filter the solution to remove any particulate matter that could interfere with the measurement.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution Raman spectrometer equipped with a laser excitation source. A common choice is a 532 nm laser.

-

Sample Holder: A quartz cuvette or a capillary tube is suitable for liquid samples.

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Direct the laser beam into the sample.

-

Collect the backscattered Raman signal.

-

Acquire spectra over a relevant wavenumber range, typically from 200 cm⁻¹ to 4000 cm⁻¹.

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Subtract the solvent (water) spectrum from the sample spectrum to isolate the solute's Raman bands.

-

Perform baseline correction to remove any broad background fluorescence.

-

Identify and integrate the peak corresponding to the symmetric stretching vibration of the [B(OH)₄]⁻ ion.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of aqueous [B(OH)₄]⁻.

Sample Preparation:

-

Prepare aqueous solutions of boric acid and adjust the pH as described for Raman spectroscopy to form [B(OH)₄]⁻.

-

Ensure the concentration is sufficient to produce a measurable absorbance.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Data Acquisition:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Apply a small volume of the sample solution onto the ATR crystal, ensuring complete coverage.

-

Record the sample spectrum. The instrument will automatically calculate the absorbance spectrum.

-

Collect spectra over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Processing:

-

Perform a baseline correction on the resulting spectrum.

-

For difference spectra, subtract the spectrum of a reference solution (e.g., pH-adjusted water without borate) from the sample spectrum to highlight the bands associated with the borate species.[6]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shift of the ¹¹B nucleus in the [B(OH)₄]⁻ anion.

Sample Preparation:

-

Prepare solutions of boric acid in a suitable solvent (e.g., H₂O/D₂O mixture).

-

Adjust the pH of the solution to form the [B(OH)₄]⁻ species. The use of D₂O provides a lock signal for the NMR spectrometer.

-

For cleaner spectra, it is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[7]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹¹B frequency.

-

Data Acquisition:

-

Tune and match the probe to the ¹¹B frequency.

-

Acquire the ¹¹B NMR spectrum. A one-pulse experiment is typically sufficient.

-

Use an appropriate relaxation delay to ensure quantitative measurements if needed.

-

Reference the spectrum to an external standard, such as BF₃·OEt₂ (δ = 0 ppm).

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signal corresponding to the [B(OH)₄]⁻ species.

Visualizations

Boric Acid Dissociation and Spectroscopic Detection

Caption: Boric acid equilibrium and corresponding spectroscopic signals.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ars.usda.gov [ars.usda.gov]

- 3. Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH− - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02514D [pubs.rsc.org]

- 6. ars.usda.gov [ars.usda.gov]

- 7. NMR Protocols [nmr.chem.ucsb.edu]

An In-depth Technical Guide to Boron-Based Precursors in Advanced Materials Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of boron-based precursors in the synthesis of advanced materials, with a particular focus on metal borates, boron nitride, and metal borides. While the term "dihydrogenborate" is not prevalent in materials synthesis literature, this guide explores the applications of analogous and commonly used boron-containing precursors such as boric acid, borate salts, borazine, and boron carbide. The following sections detail the synthesis methodologies, quantitative analysis of reaction parameters, and the underlying chemical pathways for producing these high-performance materials.

Synthesis of Metal Borates

Metal borates are a class of ceramic materials with diverse applications ranging from optics to nanoparticle synthesis. The synthesis of metal borates often involves the reaction of a metal salt with a boron source, such as boric acid or a borate salt like borax, typically through hydrothermal or co-precipitation methods.

Calcium Borate Nanoparticles via Co-Precipitation

Calcium borate nanoparticles have been synthesized using a co-precipitation method followed by thermal treatment. This process allows for the control of particle size and crystal structure through the adjustment of annealing temperature and duration.

Experimental Protocol: Synthesis of Calcium Borate Nanoparticles

A detailed experimental protocol for the synthesis of calcium borate nanoparticles is as follows:

-

Precursor Preparation: Calcium chloride (CaCl₂) and borax (Na₂B₄O₇) are used as the primary precursors. Polyvinyl pyrrolidone (PVP) can be employed as a capping agent to control particle size and prevent agglomeration. In a typical procedure, 1 g of PVP is dissolved in 100 mL of de-ionized water.[1]

-

Co-Precipitation: The precursor solutions are mixed, leading to the precipitation of calcium borate. The mixture is stirred for an additional hour to ensure a complete reaction and homogeneity.[1]

-

Washing and Drying: The resulting precipitate is separated by centrifugation and washed multiple times with distilled water to remove impurities. The washed nanoparticles are then dried at 80°C for 24 hours.[1]

-

Annealing: The dried powder is subsequently annealed in a furnace at various temperatures and durations to induce crystallization and control the final phase and particle size of the calcium borate.[1]

Quantitative Data: Annealing Effects on Calcium Borate Nanoparticles

| Annealing Temperature (°C) | Annealing Time (h) | Average Particle Size (nm) | Predominant Crystalline Phase |

| 700 | 2 | 6 | Amorphous |

| 750 | 2 | - | CaB₂O₄ (Metaborate) appears |

| 970 | 2 | 14 | CaB₄O₇ (Tetraborate) |

| 700 | 5 | - | Crystalline phase originates |

| 800 | 5 | 15 | - |

Synthesis Workflow: Calcium Borate Nanoparticles

Caption: Workflow for the synthesis of calcium borate nanoparticles.

Cobalt Borate via High-Pressure Synthesis

High-pressure synthesis is another method to produce novel metal borate phases. For instance, the high-pressure cobalt borate, HP-CoB₂O₄, has been synthesized from cobalt(II) oxide and boron oxide under extreme conditions.[3]

Experimental Protocol: High-Pressure Synthesis of Cobalt Borate

-

Precursor Mixture: Cobalt(II) oxide (CoO) and boron oxide (B₂O₃) are intimately mixed.

-

High-Pressure/High-Temperature Conditions: The mixture is subjected to a pressure of 6.5 GPa and a temperature of 950°C.[3]

-

Product Formation: Under these conditions, the precursors react to form the high-pressure cobalt borate phase (HP-CoB₂O₄).

Quantitative Data: Crystallographic Data for HP-CoB₂O₄

| Parameter | Value |

| Molar Mass ( g/mol ) | 144.55 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (pm) | 934.6(2) |

| b (pm) | 562.0(2) |

| c (pm) | 443.3(1) |

| β (°) | 108.2(1) |

| Calculated Density (g/cm³) | 4.34 |

Data sourced from[3]

Synthesis of Boron Nitride

Boron nitride (BN) is a versatile material with several crystalline forms, most notably hexagonal boron nitride (h-BN), which is isostructural to graphene. Various precursors, including borazine and guanidinium borates, are used for its synthesis.

Hexagonal Boron Nitride from Borazine via Chemical Vapor Deposition (CVD)

Chemical vapor deposition using borazine (B₃N₃H₆) as a precursor is a common method for producing high-quality, large-area h-BN films.

Experimental Protocol: CVD Synthesis of h-BN from Borazine

-

CVD Setup: A single-zone CVD furnace equipped with a bubbling system for liquid borazine is utilized.[4]

-

Growth Conditions: The synthesis is typically performed on a metal foil substrate, such as iron (Fe), at a temperature of 1,100°C for 30 minutes.[4]

-

Cooling: The cooling rate after the growth phase is a critical parameter that influences the quality and thickness of the h-BN film.[4] The thickness of the h-BN film can be controlled by adjusting the partial pressure of the borazine precursor and the process time.[5]

Quantitative Data: h-BN Film Thickness Control

| Precursor Partial Pressure | Growth Time (min) | Resulting h-BN Thickness (nm) |

| Low | - | Self-limited growth (monolayer) |

| High | - | Thick h-BN layer (>10 nm) |

| - | - | 0.6, 3.2, 10, 30, 91 |

Data sourced from[5]

Reaction Pathway: Borazine to Boron Nitride

Caption: Reaction pathway for the conversion of borazine to h-BN.

Boron Nitride from Guanidinium Borate Precursors